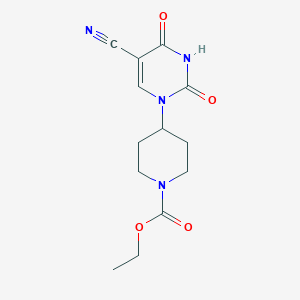![molecular formula C10H16N2O2 B14875866 8-Azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one](/img/structure/B14875866.png)
8-Azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-8-azaspiro[bicyclo[321]octane-3,6’-[1,3]oxazinan]-2’-one is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one typically involves the construction of the bicyclo[3.2.1]octane scaffold followed by the formation of the spirocyclic oxazinanone ring. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, which forms the bicyclo[3.2.1]octane core . This is followed by a cyclopropane ring opening to introduce the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable versions of the laboratory methods, with optimizations for yield and purity. This may include the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(1S,3S)-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3S)-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: Shares the bicyclic core but lacks the spirocyclic oxazinanone ring.
Tropane Alkaloids: Contain a similar bicyclic structure and are known for their biological activity.
Spirocyclic Compounds: Other spirocyclic molecules with different ring systems.
Uniqueness
(1S,3S)-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one is unique due to its combination of a bicyclo[3.2.1]octane core and a spirocyclic oxazinanone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
spiro[1,3-oxazinane-6,3'-8-azabicyclo[3.2.1]octane]-2-one |
InChI |
InChI=1S/C10H16N2O2/c13-9-11-4-3-10(14-9)5-7-1-2-8(6-10)12-7/h7-8,12H,1-6H2,(H,11,13) |
InChI Key |
LDTSIAMZQLCOFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3(CCNC(=O)O3)CC1N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine](/img/structure/B14875787.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B14875798.png)
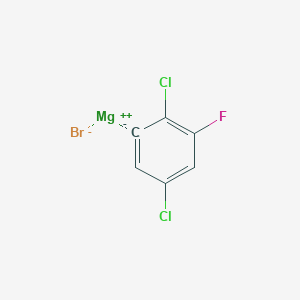
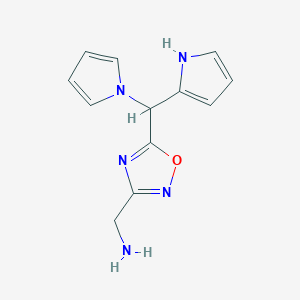
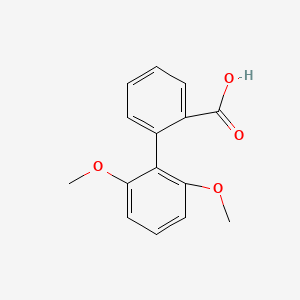
![Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B14875823.png)
![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B14875825.png)
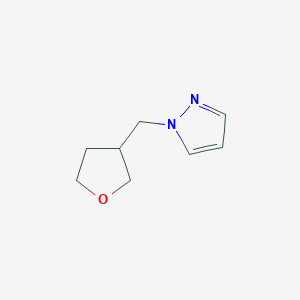

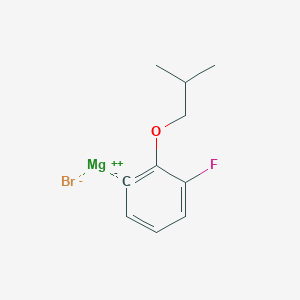
![2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14875846.png)
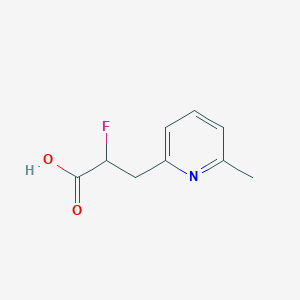
![3-methylbutyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B14875858.png)
